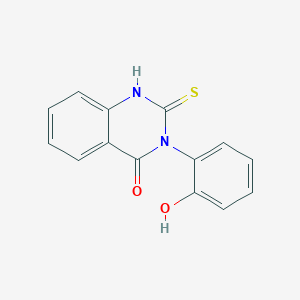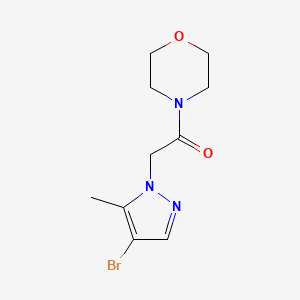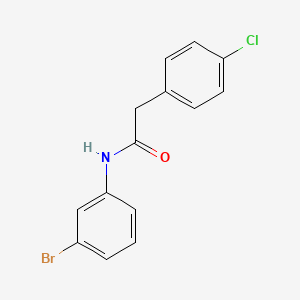![molecular formula C15H11ClF2N4O3S B10963387 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10963387.png)
4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a pyrazole ring, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-(difluoromethoxy)benzaldehyde, which is then subjected to various reactions to introduce the benzothiophene and pyrazole moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of the benzothiophene and pyrazole rings makes it susceptible to oxidation under certain conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Various substitution reactions can occur, particularly at the chloro and difluoromethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions using reagents like sodium iodide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the benzothiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The benzothiophene and pyrazole rings are known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(difluoromethoxy)benzoic acid: Shares the difluoromethoxy and chloro substituents but lacks the benzothiophene and pyrazole rings.
4-{[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl}benzoate: Contains similar functional groups but has a different core structure.
Uniqueness
The uniqueness of 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of the benzothiophene and pyrazole rings, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C15H11ClF2N4O3S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
4-[[3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClF2N4O3S/c1-22-11(13(19)23)6(5-20-22)21-14(24)12-10(16)9-7(25-15(17)18)3-2-4-8(9)26-12/h2-5,15H,1H3,(H2,19,23)(H,21,24) |
InChI Key |
NDHFMQHLCVCSMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10963312.png)
![2-hydrazinyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-oxoacetamide](/img/structure/B10963314.png)
![2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10963315.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B10963316.png)

![2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10963325.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10963330.png)
![2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10963337.png)


methanone](/img/structure/B10963347.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B10963349.png)
